4,5-Diphenylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

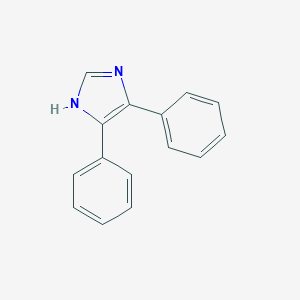

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGOBGXZQKCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045700 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-94-0 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of 4,5-diphenylimidazole. It includes detailed experimental protocols for its synthesis and characterization, alongside key data presented for ease of reference. This document is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound (CAS No: 668-94-0) is a heterocyclic aromatic organic compound characterized by a central imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5.[1] Its structure contributes to notable stability and makes it a valuable precursor in the synthesis of various pharmaceuticals and advanced materials.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [1][2] |

| Molar Mass | 220.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 228-233 °C | [1][2][3] |

| Boiling Point | 423.4 °C at 760 mmHg | [2] |

| Density | 1.149 g/cm³ | [2][3] |

| pKa (Predicted) | 12.99 ± 0.10 | [2][3] |

| Flash Point | 223.7 °C | [2] |

| Vapor Pressure | 5.51 x 10⁻⁷ mmHg at 25°C | [2] |

| Refractive Index | 1.627 | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Water | Insoluble | [2] |

| Methanol | Soluble | [3] |

| Ethanol (B145695) | Soluble | [2] |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Ether | Soluble | [2] |

| Dichloromethane | Very low solubility | [4][5] |

| 1-Chlorobutane | Very low solubility | [4][5] |

| Toluene | Low solubility | [4] |

| 2-Nitrotoluene | Low solubility | [4] |

Studies have shown that the solubility of phenylimidazoles in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazoles.[4][5]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹H NMR | Spectra typically recorded in DMSO-d₆. | [6][7][8] |

| ¹³C NMR | Spectra typically recorded in DMSO-d₆. | [7][8] |

| ¹⁵N NMR | Data available. | [8][9] |

| IR Spectroscopy | Spectra available from KBr wafer or nujol mull techniques. | [8][10] |

| UV-Vis Spectroscopy | Excitation peak at 287 nm, Emission peak at 373 nm. Absorption bands noted between 190-320 nm. | [11][12] |

| Mass Spectrometry | GC-MS data is available for analysis. | [8] |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | [8] |

For a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks in DMF were observed at 340 nm and 406 nm, attributed to π→π* transitions.[13]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its derivatives, as cited in the literature.

This two-step protocol uses benzoin (B196080) as a starting material.[7]

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

-

Condense benzoin with thiourea (B124793) in dimethylformamide (DMF).

-

Heat the reaction mixture to 150°C.

-

This reaction yields the intermediate compound, 4,5-diphenyl-1H-imidazol-2-thiol.[7]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

-

Dissolve 4,5-diphenyl-imidazol-2-thiol (50 mg, 0.1985 mmol) in absolute ethanol (10 mL).

-

Add an appropriate benzyl (B1604629) bromide derivative (1.2 equivalents).

-

Reflux the mixture for 3 hours.[7]

-

After cooling to room temperature, place the reaction mixture in an ice bath.

-

Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[7]

-

The organic phase is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel chromatography (cyclohexane/ethyl acetate (B1210297): 30/70) to yield the final products.[7]

Caption: Synthesis workflow for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.

This protocol describes a one-pot synthesis method.[14]

-

Combine benzil, a substituted aldehyde (various types can be used), and ammonium (B1175870) acetate in glacial acetic acid.

-

Reflux the reaction mixture.

-

The reaction yields the corresponding 2-substituted-4,5-diphenyl imidazole derivative.[14]

-

Confirm the structures of the synthesized compounds using IR, ¹H NMR, and mass spectral data.[14]

The solubility of this compound in various organic solvents was determined using a combination of a synthetic method and liquid chromatography.[4]

-

Sample Preparation: The compound was purified by sublimation under reduced pressure (<10 Pa) at a temperature of 453.2 K.[15] All solvents were fractionally distilled to a mass fraction purity better than 99.8%.[4]

-

Measurement: A synthetic method was employed where the solid solute is added to a known amount of solvent at a constant temperature until saturation is reached. The concentration is then determined.

-

Analysis: Liquid chromatography is used to precisely measure the concentration of the dissolved imidazole in the solvent.

-

Calorimetry: The molar enthalpy of fusion was measured using a Pyris 1 differential scanning calorimeter (DSC) from Perkin-Elmer to support thermodynamic modeling of solubility.[4]

The following outlines a typical procedure for the spectroscopic characterization of synthesized this compound derivatives.[7]

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, typically DMSO-d₆ for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a nujol mull.

-

NMR Spectroscopy:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.

-

Use Tetramethylsilane (TMS) as an internal standard for ¹H NMR and the solvent peak for ¹³C NMR.

-

Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.[7]

-

-

Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula.

-

Structural Confirmation: Integrate data from all spectroscopic methods to confirm the final structure of the compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Development

This compound and its derivatives are versatile compounds with applications across several scientific domains.

-

Pharmaceutical Development: The scaffold is a key intermediate in synthesizing molecules with potential therapeutic activities.[14][16] Derivatives have been investigated for anti-diabetic, anthelmintic, antibacterial, and ACAT (acyl coenzyme A: cholesterol-O-acyl-transferase) inhibitory activities.[7][14][16][17]

-

Organic Synthesis: It serves as a precursor for azo dyes and as a chromogenic reagent for the spectrophotometric determination of metal ions.[3]

-

Catalysis: Due to its ability to form stable complexes with metal ions, it is used in the development of novel catalysts and ligands.[1]

-

Material Science: The compound is incorporated into advanced materials, such as polymers and coatings, to enhance their chemical properties and performance.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 668-94-0 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(668-94-0) 1H NMR spectrum [chemicalbook.com]

- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 8. This compound | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(668-94-0) IR Spectrum [m.chemicalbook.com]

- 11. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 12. cjm.ichem.md [cjm.ichem.md]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. EP0680472A1 - this compound derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4,5-Diphenylimidazole

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.

Chemical Structure of this compound

This compound is an aromatic heterocyclic organic compound.[1] Its structure consists of a five-membered imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5. The molecular formula is C₁₅H₁₂N₂.[2][3][4][5]

Key Structural Features:

-

Imidazole Core: A planar, five-membered ring containing two nitrogen atoms, which imparts both acidic and basic properties to the molecule.[6]

-

Phenyl Substituents: Two phenyl groups are attached to the carbon atoms at positions 4 and 5 of the imidazole ring.

-

Aromaticity: The imidazole ring is aromatic, contributing to the compound's stability.

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 220.27 g/mol [2][3][5] |

| Melting Point | 229-233 °C[4][5] |

| Appearance | Off-white crystalline solid[5][7] |

| Solubility | Soluble in ethanol (B145695), benzene, ether, and chloroform; insoluble in water.[7] |

| CAS Number | 668-94-0[2][3][4][5] |

Synthesis of this compound and its Derivatives

The most common and historically significant method for synthesizing this compound and its substituted derivatives is the Debus-Radziszewski imidazole synthesis.[8][9][10] This reaction is a multi-component condensation reaction that offers a versatile route to a wide range of imidazole derivatives.[8][10][11]

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine.[8][10] For the synthesis of 2-aryl-4,5-diphenylimidazoles, the typical reactants are benzil (B1666583) (the 1,2-dicarbonyl), a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source.[1][12][13][14][15]

The overall reaction can be summarized as follows:

The reaction mechanism is thought to occur in two main stages:

-

Condensation of the dicarbonyl compound (benzil) with two molecules of ammonia to form a diimine intermediate.[8][9]

-

Condensation of the diimine intermediate with the aldehyde to form the final imidazole product.[8][9]

Synthesis of 2-Aryl-4,5-diphenylimidazoles

A common application of the Radziszewski reaction is the synthesis of 2-aryl-4,5-diphenylimidazoles, which are of interest for their potential biological activities.[12][13] This is typically achieved by reacting benzil, a substituted benzaldehyde, and ammonium acetate in a suitable solvent, often glacial acetic acid.[13][14][15]

Quantitative Data on Synthesis

The efficiency of the Debus-Radziszewski synthesis can be influenced by various factors, including the catalyst, solvent, and reaction conditions. Several studies have explored optimizing these parameters to improve yields and reduce reaction times.

| Catalyst/Solvent | Aldehyde | Reaction Time | Temperature | Yield (%) |

| Acetic Acid | Benzaldehyde | 1.5-10 h | Reflux | Low to Moderate |

| Acetic Acid (Heating) | Aromatic Aldehydes | Not specified | 140°C | 86-95%[12] |

| Diethyl Ammonium Hydrogen Phosphate (Solvent-free) | Benzaldehyde Derivatives | Short | 100°C | Excellent[16] |

| Boric Acid (Aqueous Media, Ultrasound) | Aldehydes | 40-70 min | Room Temp. | Quantitative[1] |

| Silicotungstic Acid (Ethanol) | Aromatic Aldehydes | Not specified | Reflux | up to 94%[1] |

| Lactic Acid | Aromatic Aldehydes | Not specified | 160°C | up to 92%[1] |

| Microwave Irradiation (Solvent-free) | Substituted Aldehydes | Not specified | Not specified | Excellent[1] |

Experimental Protocols

General Protocol for the Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a literature procedure for the synthesis of a 2-aryl-4,5-diphenylimidazole derivative.[17]

Materials:

-

Benzil (2.65 g)

-

Ammonium acetate (5 g)

-

4-Chlorobenzaldehyde (B46862) (1.5 mL)

-

Glacial acetic acid (50 mL)

-

5% Ammonium solution

-

Absolute ethanol

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of benzil (2.65 g), ammonium acetate (5 g), and 4-chlorobenzaldehyde (1.5 mL) in 50 mL of glacial acetic acid.[17]

-

Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.[17]

-

After 5 hours, cool the reaction mixture and pour it into 300 mL of cold water. This will cause the product to precipitate.[17]

-

Filter the precipitate and neutralize it with a 5% ammonium solution.[17]

-

Recrystallize the crude product from absolute ethanol to obtain the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as colorless crystals.[17]

Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol

This is a precursor for the synthesis of various this compound derivatives.[18]

Materials:

-

Dimethylformamide (DMF)

Procedure:

-

The synthesis is carried out by the condensation of benzoin with thiourea in dimethylformamide (DMF) at 150°C.[18]

Applications in Drug Development

This compound derivatives have been investigated for a range of pharmacological activities, making them attractive scaffolds for drug development. Some of the reported activities include:

-

Antibacterial Activity: Certain 4,5-diphenyl-1H-imidazole derivatives have been synthesized and evaluated for their antibacterial properties.[18]

-

Anthelmintic Activity: A series of 2-substituted-4,5-diphenyl imidazoles have shown significant anthelmintic activity.[14]

-

Anti-inflammatory and Analgesic Activity: Some diphenyl imidazole derivatives have been screened for anti-inflammatory and analgesic effects.[13][15]

-

ACAT Inhibition: this compound derivatives have been prepared for their use as acyl coenzyme A:cholesterol-O-acyl-transferase (ACAT) inhibitors.[19]

The versatile synthesis routes and the wide range of biological activities make this compound and its derivatives a promising area of research for the development of new therapeutic agents.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. This compound | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 668-94-0 [chemnet.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. chembk.com [chembk.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 11. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 19. EP0680472A1 - this compound derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4,5-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,5-diphenyl-1H-imidazole, a heterocyclic aromatic organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key target in drug development for inflammatory diseases and cancer.

Nomenclature and Identification

The compound with the chemical structure featuring a central imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4,5-diphenyl-1H-imidazole .[1]

This compound is also known by several synonyms in scientific literature and chemical databases, including:

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-diphenyl-1H-imidazole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂ | [1][3][4] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 229-233 °C | [3][4] |

| Boiling Point | 423.4 °C at 760 mmHg | [2][3][5] |

| Density | 1.149 g/cm³ | [2][3][5] |

| CAS Number | 668-94-0 | [1][3][4] |

| Solubility | Soluble in ethanol, benzene, ether, chloroform, and methanol (B129727). Insoluble in water. | [3][6] |

Synthesis of 4,5-Diphenyl-1H-imidazole

The synthesis of 4,5-diphenyl-1H-imidazole is commonly achieved through the Radziszewski imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia (B1221849) (from ammonium (B1175870) acetate) in an acidic medium.

Reaction Scheme

The overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole is as follows:

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4,5-diphenyl-1H-imidazole via the Radziszewski reaction.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol (for recrystallization)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).

-

Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask.

-

Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118 °C) using a heating mantle or water bath.

-

Reaction Time: Maintain the reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into a beaker containing cold water (e.g., 150-200 mL) while stirring. A precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 4,5-diphenyl-1H-imidazole as a white crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Biological Activity: Inhibition of the p38 MAPK Signaling Pathway

Imidazole derivatives are a well-established class of compounds that act as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[7] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, playing a significant role in diseases such as rheumatoid arthritis and cancer.[7] The core structure of 4,5-diphenyl-1H-imidazole serves as a scaffold for the development of potent p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase.[3] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream targets, resulting in the expression of pro-inflammatory cytokines and other cellular responses.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory potential of 4,5-diphenyl-1H-imidazole and its derivatives against p38 MAPK can be evaluated using an in vitro kinase assay. The general workflow for such an assay is depicted below.

Conclusion

4,5-Diphenyl-1H-imidazole is a versatile compound with a straightforward synthesis and significant potential in various scientific domains. Its well-defined physicochemical properties make it a reliable building block in organic synthesis. Furthermore, its structural resemblance to known kinase inhibitors highlights its importance as a scaffold for the design and development of novel therapeutic agents targeting signaling pathways implicated in a range of human diseases. This guide provides foundational knowledge for researchers and professionals working with this important molecule.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptgcn.com [ptgcn.com]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4,5-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-diphenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with the 4,5-diphenylimidazole core and its derivatives. It details the molecular targets and signaling pathways implicated in its diverse biological effects, including enzyme inhibition, receptor modulation, and antimicrobial activity. This document consolidates quantitative data from numerous studies, presents detailed experimental protocols for key biological assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

The imidazole (B134444) moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. The 4,5-diphenyl-1H-imidazole core, in particular, has garnered significant scientific interest due to its synthetic accessibility and the diverse pharmacological properties exhibited by its derivatives. These compounds have demonstrated a wide array of activities, including but not limited to, anti-diabetic, anti-hyperlipidemic, immunosuppressive, anti-inflammatory, anticonvulsant, and antimicrobial effects. This guide will delve into the specific mechanisms of action underlying these therapeutic potentials.

Enzyme Inhibition

Derivatives of this compound have been extensively studied as potent inhibitors of several key enzymes involved in various disease pathologies.

α-Glucosidase Inhibition

Mechanism of Action: Certain this compound derivatives act as inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Kinetic studies have revealed that some of these derivatives function as competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the natural substrate.[1]

Quantitative Data: α-Glucosidase Inhibitory Activity

| Compound ID | Modification | IC50 (µM) | Reference |

| Acarbose (B1664774) (Standard) | - | 750.0 | [1] |

| 8g | 2-chloro-benzyl moiety on triazole ring | 85.6 ± 0.4 | [1] |

| 8i | 2-bromo-benzyl moiety on triazole ring | Not specified, but highly potent | [1] |

| Series 8a-n | Various benzyl (B1604629) azides on triazole ring | 85.6 - 231.4 | [1][2] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of α-glucosidase inhibitory activity using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 0.1 M, pH 6.8.

-

α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a concentration of 1.0 U/mL.

-

Substrate Solution: Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

-

Test Compounds: Dissolve this compound derivatives and acarbose (positive control) in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Mechanism of Action: The this compound moiety is a potent pharmacophore for the inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[3] ACAT plays a crucial role in the absorption of dietary cholesterol in the intestines and the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

Quantitative Data: ACAT Inhibitory Activity

| Compound ID | Modification | IC50 (nM) | Target | Reference |

| 9c | Tetrahydropyran-2-yl at 2-position | ~100 | Rat Liver Microsomal ACAT | [4] |

| 9d | 1,3-Dioxan-2-yl at 2-position | ~100 | Rat Liver Microsomal ACAT | [4] |

| 13t | 5-cis pyrazolylalkyl substituted 1,3-dioxane | 10 | Human Macrophage ACAT | [5] |

| 13h | 5-cis aminoalkyl substituted 1,3-dioxane | 60 | Human Macrophage ACAT | [5] |

| 13n | 5-cis aminoalkyl substituted 1,3-dioxane | 70 | Human Macrophage ACAT | [5] |

Experimental Protocol: Microsomal ACAT Activity Assay (Radiochemical Method)

This protocol measures ACAT activity by quantifying the formation of radiolabeled cholesteryl oleate (B1233923).

-

Microsome Preparation:

-

Homogenize liver tissue in an ice-cold buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, bovine serum albumin (BSA), and cholesterol.

-

Add the this compound test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding a chloroform:methanol solution.

-

Extract the lipids.

-

-

Analysis:

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive cholesteryl oleate formed using a phosphorimager or scintillation counting.

-

Calculate the IC50 value.

-

Receptor Modulation

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Mechanism of Action: Certain 4(5)-phenylimidazole-based compounds have been identified as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor.[6] Agonism at the S1P1 receptor is known to induce the internalization of the receptor on lymphocytes, which sequesters them in lymph nodes and prevents their recirculation into the peripheral blood and tissues. This mechanism underlies the immunosuppressive effects of S1P1 receptor agonists, making them valuable for the treatment of autoimmune diseases like multiple sclerosis. Notably, some of these 4(5)-phenylimidazole derivatives exhibit high selectivity for S1P1 over the S1P3 subtype, which is associated with cardiovascular side effects like bradycardia.[6]

Quantitative Data: S1P1 Receptor Agonist Activity

| Compound ID | EC50 (nM) at S1P1 | EC50 (nM) at S1P3 | Reference |

| phospho-FTY720 (Standard) | 1.3 ± 1.3 | 2.0 ± 2.4 | [6] |

| Compound 20 | 4.7 ± 1.3 | 780 ± 1.3 | [6] |

Experimental Protocol: [γ-³⁵S]GTP-binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations in an assay buffer.

-

Initiate the binding reaction by adding [γ-³⁵S]GTP.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer.

-

-

Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Antimicrobial Activity

Mechanism of Action: The precise molecular mechanism of antibacterial action for this compound derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. The imidazole ring is a known pharmacophore in many antimicrobial agents. The activity of these compounds varies depending on the substitutions on the imidazole core. Some derivatives show potent activity against Gram-positive bacteria, while others have a broader spectrum.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin (Standard) | Staphylococcus aureus | 8 | [9] |

| 6d | Staphylococcus aureus | 4 | [7][9] |

| 6c | Staphylococcus aureus | 16 | [7][9] |

| 6c | Enterococcus faecalis | 16 | [7][9] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | S. pseudoporcinus | 6000 | [10] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | K. rosea | 7000 | [10] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | E. cloacae | 7500 | [10] |

| 3c, 3f, 3h | S. aureus, E. coli, C. albicans | 15.62 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

-

Assay Procedure (96-well plate format):

-

Perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anti-inflammatory and Anticonvulsant Activities

Mechanism of Action: The mechanisms underlying the anti-inflammatory and anticonvulsant activities of this compound derivatives are less defined but are thought to involve modulation of key pathways in inflammation and neuronal excitability.

-

Anti-inflammatory: Imidazole derivatives have been reported to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and by modulating the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines.[12][13] However, specific data for the this compound parent molecule is limited.

-

Anticonvulsant: The anticonvulsant properties of imidazole derivatives may arise from their interaction with voltage-gated ion channels (e.g., sodium channels) or through modulation of GABAergic neurotransmission.[14][15] Some studies have evaluated 2-substituted-4,5-diphenyl-1H-imidazoles in maximal electroshock seizure models, indicating potential activity.[16]

Quantitative Data: Anti-inflammatory and Anticonvulsant Activities

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Model:

-

Use male Wistar rats (150-200 g).

-

Administer the test compound or vehicle orally or intraperitoneally.

-

-

Induction of Inflammation:

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

-

Measurement:

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

The 4,5-diphenyl-1H-imidazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated potent and, in some cases, selective activity against a range of biological targets, including enzymes and G protein-coupled receptors. The mechanisms of action, while varied, often involve competitive inhibition of key enzymes or modulation of critical signaling pathways. While much of the research has focused on derivatized forms, the foundational this compound core remains a subject of significant interest. Further elucidation of the specific molecular interactions and signaling pathways for each of its diverse biological activities will undoubtedly pave the way for the development of new and improved therapies for a wide range of diseases.

References

- 1. Lophine derivatives as activators in peroxyoxalate chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemiluminescence - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to 4,5-Diphenylimidazole

Introduction

4,5-Diphenylimidazole is a versatile heterocyclic organic compound characterized by an imidazole (B134444) ring substituted with two phenyl groups. Its unique structural and chemical properties have positioned it as a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and is explored for its diverse biological activities, including antibacterial, anthelmintic, and anticonvulsant properties.[1][2][3][4]

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [1][5][6][7][8] |

| Molecular Weight | 220.27 g/mol | [1][5][6][8] |

| IUPAC Name | 4,5-diphenyl-1H-imidazole | [5] |

| CAS Number | 668-94-0 | [1][5][6][8] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 228-233 °C | [1][8] |

| Solubility | Soluble in ethanol (B145695), benzene, ether, and chloroform; insoluble in water. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Protocol 1: Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles

This protocol outlines a one-pot synthesis method for generating a series of 2-substituted-4,5-diphenyl imidazoles.[9]

Materials:

-

Substituted aldehydes

-

Glacial acetic acid

-

Ethanol (for crystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask, combine equimolar quantities of benzil and the desired substituted aldehyde.

-

Add an excess of ammonium acetate (approximately 2-3 molar equivalents relative to benzil).

-

Add a sufficient amount of glacial acetic acid to dissolve the reactants, which also serves as the reaction solvent.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water while stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

-

Dry the purified product and characterize it using analytical techniques such as IR, ¹H NMR, and mass spectrometry.[9]

Protocol 2: Synthesis of 4,5-Diphenyl-1H-imidazol-2-thiol Derivatives

This two-step protocol is used for synthesizing derivatives of this compound, which can serve as precursors for compounds with potential antibacterial activity.[10]

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

-

Prepare a mixture of benzoin (B196080) and thiourea.

-

The condensation reaction is carried out in dimethylformamide (DMF) at 150°C.[10]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

-

Dissolve 4,5-diphenyl-imidazol-2-thiol (1) (0.1985 mmol) in absolute ethanol (10 mL).

-

Add an appropriate benzyl (B1604629) bromide derivative (1.2 eq).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize with a 5% sodium hydrogen carbonate solution.

-

The resulting precipitate is filtered, washed, and purified by silica (B1680970) gel chromatography.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 4,5-二苯基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

An In-depth Technical Guide on the Photophysical Properties of 4,5-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4,5-diphenylimidazole, also known as lophine. The document details its synthesis, spectroscopic behavior, and key photophysical parameters. It is designed to be a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed experimental protocols and a summary of quantitative data.

Introduction

4,5-Diphenyl-1H-imidazole is a versatile heterocyclic compound known for its remarkable stability and solubility, making it a valuable building block in organic synthesis, pharmaceuticals, and materials science.[1] Its derivatives have been explored for various applications, including their use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). Understanding the photophysical properties of the this compound core is crucial for the rational design of novel functional molecules.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the condensation of benzil (B1666583) with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297).[2][3]

Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazole

This protocol outlines a general procedure for the synthesis of 4,5-diphenyl-1H-imidazole.

Materials:

-

Benzil

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve equimolar quantities of benzil and an appropriate aldehyde (in this case, formaldehyde (B43269) or a precursor) along with a molar excess of ammonium acetate in glacial acetic acid in a round-bottom flask.[2][3]

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

Photophysical Properties

The photophysical properties of this compound are governed by its electronic structure, which features a conjugated π-system. These properties are sensitive to the molecular environment, including solvent polarity and pH.

This compound exhibits characteristic absorption and emission spectra. In ethanol, it has an excitation peak at 287 nm and an emission peak at 373 nm, resulting in a Stokes' shift of 86 nm.[5] The absorption is attributed to π-π* transitions within the conjugated system of the imidazole (B134444) and phenyl rings.

Table 1: Absorption and Emission Maxima of this compound and its Derivatives in Various Solvents

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| This compound | Ethanol | 287 | 373 | 86 |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Dioxane | ~375 | 503 | ~128 |

| Chloroform | ~380 | 502 | ~122 | |

| Ethyl Acetate | ~380 | 515 | ~135 | |

| THF | ~380 | 520 | ~140 | |

| Dichloromethane | ~380 | 523 | ~143 |

Data for the derivative (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile is adapted from a study on its solvatochromic properties.[6][7][8]

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. Limited data is available for the parent this compound. One study reports a fluorescence quantum yield of 0.91 ± 0.1 x 10⁻³ in degassed acetonitrile. A series of lophine derivatives have shown quantum yields in the range of 0.06 to 0.36.[9] The fluorescence lifetimes of some imidazole derivatives have been observed to be in the range of 1.53 to 2.54 ns, and these values are influenced by solvent polarity.[9]

Table 2: Photophysical Data of Lophine Derivatives

| Derivative Class | Quantum Yield (Φf) Range | Fluorescence Lifetime (τ) Range (ns) |

| Lophine Derivatives | 0.06 - 0.36 | Not specified for this set |

| Triphenylimidazole-based Chromophores | Not specified for this set | 1.53 - 2.54 |

This data is for derivatives of this compound and not the parent compound itself.[9]

Experimental Protocols for Photophysical Characterization

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorption (λ_abs) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of the sample. The absorbance at the maximum should ideally be between 0.1 and 1.0.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Objective: To determine the emission spectrum and identify the wavelength of maximum emission (λ_em) of this compound.

Materials:

-

Dilute solutions of this compound (absorbance < 0.1 at λ_exc)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (λ_exc) to the λ_abs determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned (e.g., 300-600 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering.

-

Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer.

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (λ_em - λ_abs).

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

Solutions of this compound and a standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. Record the UV-Vis absorption spectra and adjust the concentrations so that the absorbances at the excitation wavelength are in the range of 0.01 to 0.1 and are closely matched.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).

-

Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Abs is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

The Jablonski diagram illustrates the electronic transitions that occur during absorption and fluorescence.

This workflow outlines the logical steps for a comprehensive photophysical analysis of this compound.

Conclusion

This compound serves as a fundamental scaffold for the development of novel fluorescent materials. While the photophysical data for the parent compound is not extensively documented, studies on its derivatives reveal its potential for tuning optical properties through chemical modification. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to characterize the photophysical properties of this compound and its analogues, facilitating their application in drug development and materials science. Further research is warranted to establish a more comprehensive photophysical database for the parent this compound in a wider range of environments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diphenylimidazole is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Its utility as a scaffold for the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and relevant biological context to support researchers and drug development professionals.

Physicochemical Properties

1.1. General Characteristics

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 228-230 °C | |

| pKa (predicted) | 12.99 ± 0.10 | ChemAxon |

1.2. Solubility Profile

This compound exhibits a distinct solubility profile, characterized by its poor aqueous solubility and good solubility in several organic solvents. This property is crucial for its handling, formulation, and biological activity assessment.

Qualitative Solubility:

Quantitative Solubility Data:

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data is critical for designing crystallization processes, preparing solutions for chemical reactions, and understanding its behavior in non-aqueous environments.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Dichloromethane | 298.15 | 0.0031 |

| 303.15 | 0.0042 | |

| 308.15 | 0.0056 | |

| 1-Chlorobutane | 298.15 | 0.0007 |

| 303.15 | 0.0009 | |

| 308.15 | 0.0012 | |

| Toluene | 298.15 | 0.0018 |

| 303.15 | 0.0024 | |

| 308.15 | 0.0032 | |

| 2-Nitrotoluene | 298.15 | 0.0084 |

| 303.15 | 0.0109 | |

| 308.15 | 0.0140 |

Data extracted from the publication: "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene".

Stability Profile

2.1. Thermal Stability

A comprehensive thermodynamic study of phenylimidazoles, including this compound, has been conducted.[4][5] Vapor pressure measurements indicate that this compound is a thermally stable solid with a high melting point. The vapor pressure was determined to be in the range of 0.0804–1.05 Pa between 408.0 K and 434.8 K, suggesting low volatility at ambient temperatures.[5] While a specific decomposition temperature from thermogravimetric analysis (TGA) is not provided in the literature, the high melting point suggests significant thermal stability.

2.2. Hydrolytic Stability

A study on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives provides insights into the stability of the imidazole (B134444) ring system under aqueous conditions.[6] The study revealed that the hydrolysis of these derivatives is subject to both acid and base catalysis. This suggests that the stability of this compound in aqueous solutions is pH-dependent. The imidazole ring itself is generally stable to hydrolysis, but extreme pH conditions and elevated temperatures could lead to degradation over time.

2.3. Photostability

Specific photostability studies on this compound are limited. However, the compound does exhibit UV absorption, which is a prerequisite for photodegradation. A UV-Vis spectroscopic study of a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, showed absorption peaks in the UV-Vis region.[7] General principles of photostability testing, as outlined in ICH guidelines, should be followed to assess the potential for photodegradation. This involves exposing the compound to a combination of UV and visible light and analyzing for the formation of degradation products.

Experimental Protocols

3.1. Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the conventional shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

-

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that equilibrium is reached.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Centrifuge the samples at a high speed to ensure complete separation of the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

3.2. Stability Indicating Method Development (Forced Degradation)

This protocol outlines a general approach for conducting forced degradation studies to develop a stability-indicating analytical method.

-

Objective: To identify the degradation products of this compound under various stress conditions and to develop an analytical method that can separate and quantify the parent drug from its degradants.[8][9]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60-80 °C for a specified time.

-

Base Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified time.

-

Neutral Hydrolysis: Water at 60-80 °C for a specified time.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature for a specified time.[10]

-

Thermal Degradation: Solid drug substance exposed to 105-120 °C for a specified time.

-

Photodegradation: Solid drug substance or solution exposed to a light source providing both UV and visible light (as per ICH Q1B guidelines).[11]

-

-

Methodology:

-

Prepare solutions of this compound in the respective stress media. For solid-state studies, expose the powder directly to the stress condition.

-

At various time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Dilute the samples to an appropriate concentration.

-

Analyze the stressed samples using a suitable analytical technique, typically reverse-phase HPLC with a photodiode array (PDA) detector.

-

Develop a chromatographic method that provides adequate separation between the peak for this compound and the peaks of any degradation products.

-

The peak purity of the parent drug should be assessed using the PDA detector to ensure that no degradant peaks are co-eluting.

-

Once a stability-indicating method is established, it can be used for routine stability testing of this compound.

-

Biological Relevance and Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the potential molecular targets and signaling pathways is crucial for drug development.

4.1. Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.

4.2. PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for cancer therapy. Several studies have shown that imidazole-based compounds can modulate this pathway. While the direct interaction of this compound with this pathway is not yet fully elucidated, its structural features make it a promising candidate for the development of PI3K/Akt/mTOR inhibitors.

Figure 1: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Workflows

5.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, benzil (B1666583) is used as the 1,2-dicarbonyl compound.

Figure 2: A typical workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, supported by quantitative data and established experimental protocols. The compound's favorable solubility in organic solvents and inherent stability make it a valuable building block in medicinal chemistry. Further investigation into its specific degradation pathways and its interactions with key biological signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for the successful development of novel therapeutics based on the this compound scaffold. This guide serves as a foundational resource for researchers to facilitate their work with this promising molecule.

References

- 1. This compound | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Spectrophotometric Study of Some New Azodyes Derived From this compound | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of 4,5-Diphenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-diphenylimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of imidazole-based compounds.

Introduction

This compound is a versatile scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide presents a detailed analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Solvent |

| NH | 12.484 | DMSO-d₆ |

| CH (imidazole) | 7.782 | DMSO-d₆ |

| Aromatic H | 7.20 - 7.50 | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C=N (imidazole) | 138.59 | DMSO-d₆ |

| Aromatic C | 126.61 - 128.67 | DMSO-d₆ |

| C-C (imidazole) | 142.91 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to N-H, C-H, and C=N stretching and bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| N-H | Stretching | 3425 |

| Aromatic C-H | Stretching | 3063 |

| C=N and C=C | Stretching | 1400 - 1602 |

| Aromatic C-H | Out-of-plane bending | 696, 766 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂ |

| Molecular Weight | 220.27 g/mol |

| Major Fragment (m/z) | 220 (M⁺), 219, 193, 165 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-300 or a 400 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). For a standard ¹H NMR experiment, the spectral window is typically set from -1 ppm to 9 ppm, and for ¹³C NMR, it is from -10 ppm to 180 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.[1] The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).[1] For a typical analysis, the sample is introduced into the ion source where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern can provide valuable structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and specific applications, readers are encouraged to consult the cited literature.

References

The Diverse Biological Landscape of 4,5-Diphenylimidazole Derivatives: A Technical Guide

The 4,5-diphenylimidazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and discovery of novel therapeutic agents.[1][2][3] Its synthetic accessibility allows for extensive derivatization, leading to a wide array of compounds with diverse biological activities.[2] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences with the condensation of benzoin (B196080) and an appropriate aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.[4][5][6] Another common starting material is 2-mercapto-4,5-diphenylimidazole, synthesized by the fusion of benzoin with thiourea.[7] This intermediate can then undergo various reactions, such as coupling with aryl halides or other electrophiles, to yield a diverse range of derivatives.[7][8]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a multitude of biological activities, demonstrating their potential in various therapeutic areas.

Antimicrobial Activity

The antimicrobial properties of these derivatives have been a significant area of investigation, with studies reporting activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have synthesized and screened this compound derivatives for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10][11]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6d | Staphylococcus aureus | 4 | [8][11] |

| 6c | Staphylococcus aureus | 16 | [8][11] |

| 6c | Enterococcus faecalis | 16 | [8][11] |

| Ciprofloxacin (B1669076) (standard) | Staphylococcus aureus | 8 | [8][11] |